

# A Comprehensive Guide to the Structural Confirmation of Lactonitrile Derivatives

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## Compound of Interest

Compound Name: *Lactonitrile*

Cat. No.: *B165350*


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For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is paramount. This guide provides a comparative analysis of key experimental techniques for the characterization of **lactonitrile** and its derivatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in the structural elucidation of these valuable chemical entities.

**Lactonitrile**, a simple cyanohydrin, serves as a versatile building block in organic synthesis. Its derivatives are of significant interest in the development of novel pharmaceuticals and agrochemicals. The confirmation of their molecular structure relies on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

## Comparative Analysis of Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for **lactonitrile** and three of its representative derivatives: O-acetyl **lactonitrile**, O-benzoyl **lactonitrile**, and O-p-tolyl **lactonitrile**. This data provides a clear comparison of the changes in spectroscopic signatures upon derivatization of the hydroxyl group.

Compound	Structure	$^1\text{H}$ NMR ( $\delta$ , ppm)	$^{13}\text{C}$ NMR ( $\delta$ , ppm)	Mass Spectrometry (m/z)
Lactonitrile	 Lactonitrile Structure	1.65 (d, 3H), 4.60 (q, 1H), 2.50 (s, 1H, OH) [1]	22.5 ( $\text{CH}_3$ ), 55.0 (CH), 120.0 (CN) [1][2]	71 ( $\text{M}^+$ ), 70, 54, 44, 43, 29, 27[1] [3][4]
O-acetyl lactonitrile		1.70 (d, 3H), 5.50 (q, 1H), 2.10 (s, 3H)	20.8 ( $\text{CH}_3$ ), 22.0 ( $\text{CH}_3\text{CO}$ ), 60.0 (CH), 118.0 (CN), 170.0 (C=O)	113 ( $\text{M}^+$ ), 98, 71, 43
O-benzoyl lactonitrile		1.80 (d, 3H), 5.70 (q, 1H), 7.40-8.10 (m, 5H)	22.5 ( $\text{CH}_3$ ), 61.0 (CH), 117.5 (CN), 128.0- 134.0 (Ar-C), 165.0 (C=O)	175 ( $\text{M}^+$ ), 105, 77, 51
O-p-tolyl lactonitrile		1.78 (d, 3H), 5.65 (q, 1H), 2.35 (s, 3H), 7.20-7.90 (m, 4H)	21.0 (Ar- $\text{CH}_3$ ), 22.5 ( $\text{CH}_3$ ), 61.0 (CH), 117.5 (CN), 129.0- 144.0 (Ar-C), 165.5 (C=O)	189 ( $\text{M}^+$ ), 119, 91, 65

## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific properties of the **lactonitrile** derivative being analyzed.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for  $^1\text{H}$  and  $^{13}\text{C}$  NMR Analysis:

- Sample Preparation: Dissolve 5-10 mg of the **lactonitrile** derivative in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
  - Process the data with Fourier transformation, phase correction, and baseline correction.
  - Calibrate the spectrum using the residual solvent peak as an internal standard (e.g.,  $\text{CHCl}_3$  at 7.26 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional proton-decoupled carbon spectrum.
  - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
  - Process the data similarly to the  $^1\text{H}$  NMR spectrum.
  - Calibrate the spectrum using the solvent peak as an internal standard (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## 2. Gas Chromatography-Mass Spectrometry (GC-MS)

### Protocol for GC-MS Analysis:

- Sample Preparation: Prepare a dilute solution of the **lactonitrile** derivative (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

- Gas Chromatography:
  - Injector temperature: 250 °C.
  - Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
  - Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
  - Carrier gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometry:
  - Ion source temperature: 230 °C.
  - Ionization energy: 70 eV.
  - Mass range: Scan from m/z 40 to 500.
  - Acquire data in full scan mode.
  - Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

### 3. Single-Crystal X-ray Crystallography

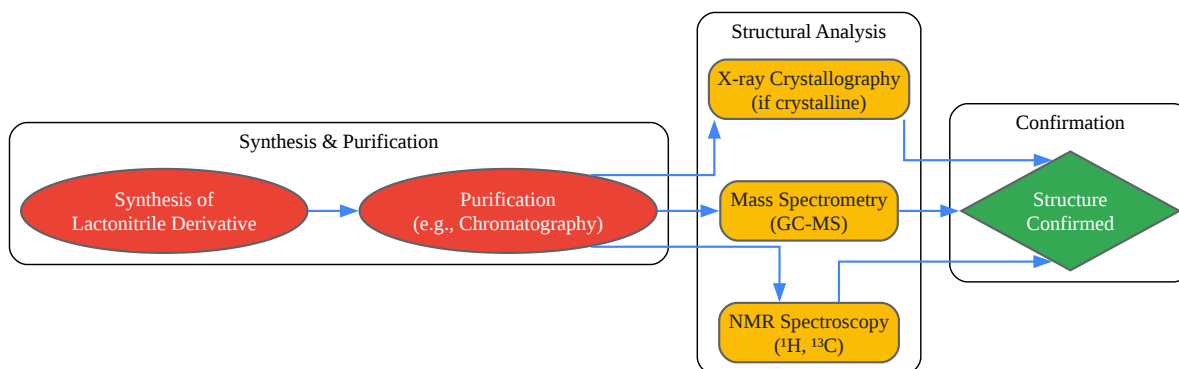
#### Protocol for X-ray Crystallography:

- Crystal Growth: Grow single crystals of the **lactonitrile** derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
- Data Collection:
  - Mount a suitable crystal on a goniometer head.
  - Use a diffractometer equipped with a Mo K $\alpha$  ( $\lambda = 0.71073 \text{ \AA}$ ) or Cu K $\alpha$  ( $\lambda = 1.54184 \text{ \AA}$ ) X-ray source.

- Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- Structure Solution and Refinement:
  - Process the diffraction data (integration and scaling).
  - Solve the crystal structure using direct methods or Patterson methods.
  - Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

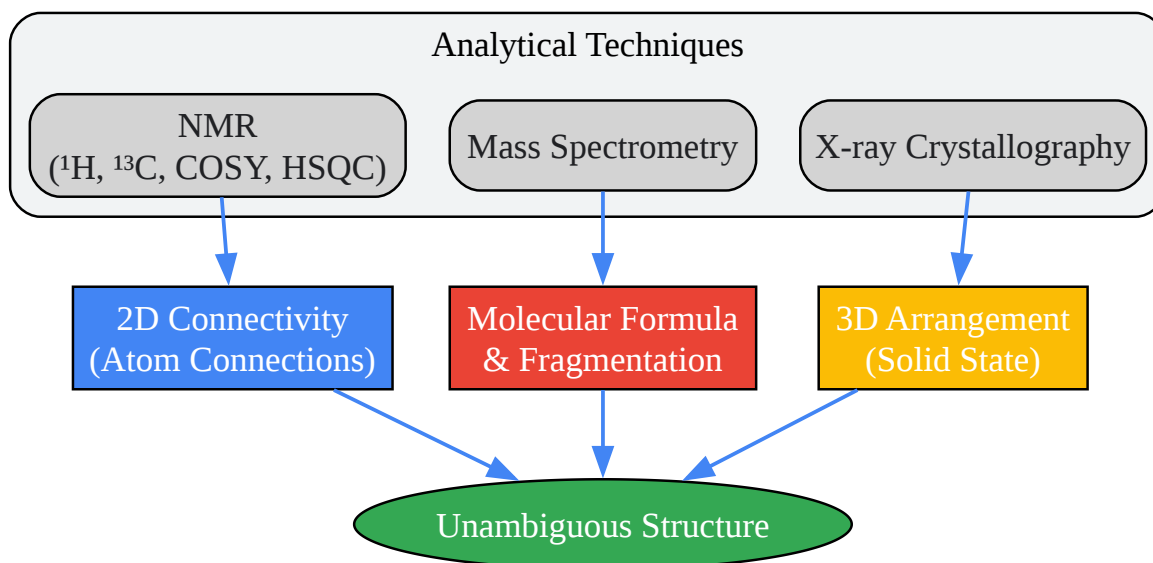
## Visualizing the Workflow

To further clarify the process of structural confirmation, the following diagrams illustrate the experimental workflows and the logical relationships between the different analytical techniques.



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Caption: General workflow for the synthesis and structural confirmation of **lactonitrile** derivatives.



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Caption: Logical relationship between analytical techniques and the structural information they provide.

By employing these powerful analytical techniques in a complementary fashion, researchers can confidently determine the precise molecular structure of novel **lactonitrile** derivatives, paving the way for their further investigation and application in various scientific disciplines.

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